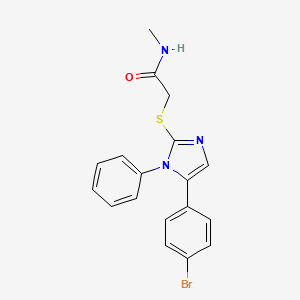![molecular formula C18H18F3N3O B2364593 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034556-21-1](/img/structure/B2364593.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound characterized by its unique structure, which consists of a fused pyrazolo-pyrazine ring system with substituents that include a cyclopropyl group and a trifluoromethylphenyl group. Such compounds often draw interest due to their potential biological and chemical applications, particularly in pharmaceutical research where their properties might offer therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, beginning with the formation of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving suitable precursors under conditions such as acid or base catalysis, often in the presence of solvents like dichloromethane or ethanol
Industrial Production Methods
Industrial production might scale up these reactions, employing continuous flow systems to enhance efficiency and yield. Conditions would be optimized for temperature, pressure, and reaction time to ensure maximum productivity while maintaining the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can participate in various types of chemical reactions:
Oxidation: Potential to oxidize at the cyclopropyl ring, potentially forming epoxides.
Reduction: Reduction might target the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.
Substitution: Electrophilic substitution could occur at positions ortho to the nitrogen atoms within the ring system.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution conditions: Friedel-Crafts conditions with aluminum chloride as a catalyst.
Major Products
The major products from these reactions would depend on the specific conditions but could include various hydroxylated, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules, aiding in the synthesis of novel organic compounds.
Biology
In biological research, its structural features might make it a candidate for exploring enzyme interactions, or as a ligand in binding studies.
Medicine
Potential therapeutic applications could include its use as an investigational compound for drug development, targeting specific pathways involved in disease processes.
Industry
Industrial applications might involve its use in the synthesis of materials with unique properties, such as pharmaceuticals or agrochemicals.
Wirkmechanismus
The compound exerts its effects through its interactions at the molecular level, potentially binding to specific proteins or enzymes, modulating their activity. The cyclopropyl and trifluoromethylphenyl groups could influence its lipophilicity and binding affinity, thereby affecting its mechanism of action.
Molecular Targets and Pathways
Potential molecular targets might include enzymes involved in metabolic pathways, where the compound acts as an inhibitor or activator, altering the flux through these pathways and producing a biological effect.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds:
1-(6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-2-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
1-(cyclopropyl-1H-pyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone stands out due to the specific placement of the cyclopropyl group and the resulting steric and electronic effects, potentially offering unique reactivity and binding characteristics.
Hope this helps you in your research or project!
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-1-12(2-6-14)9-17(25)23-7-8-24-15(11-23)10-16(22-24)13-3-4-13/h1-2,5-6,10,13H,3-4,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMDIXINDQKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)



![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)
![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)

![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)
![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)
![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)
